molecular formula C22H19N5O B2402553 4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide CAS No. 2034433-72-0

4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide

Cat. No.: B2402553
CAS No.: 2034433-72-0
M. Wt: 369.428
InChI Key: DHJNTROQIGUMJG-UHFFFAOYSA-N
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Description

The compound “4-((1H-imidazol-1-yl)methyl)-N-([2,4’-bipyridin]-4-ylmethyl)benzamide” is a complex organic molecule that contains an imidazole ring and a bipyridine moiety . Imidazole is a five-membered planar ring, which includes two nitrogen atoms, and is a part of many important biologically active compounds. Bipyridine is a type of bidentate chelating ligand that forms complexes with many transition metals.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS could be used to establish the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The imidazole ring and the bipyridine moiety could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Research on compounds structurally related to 4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide, such as IN-1130, shows their potential as oral anti-fibrotic drugs. These compounds have been studied for their pharmacokinetics and metabolism. For example, IN-1130 has demonstrated effective distribution into liver, kidneys, and lungs, indicating its potential utility in treating conditions like renal and hepatic fibrosis (Kim et al., 2008).

Antiviral and Antimicrobial Activity

Compounds similar to this compound have been explored for their antiviral and antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridines have been designed and tested as potential antirhinovirus agents (Hamdouchi et al., 1999).

Anti-inflammatory and Analgesic Properties

Imidazolylbenzamides, a class of compounds that includes variations of this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Research indicates that certain N-substituted imidazolylbenzamides can be effective in these therapeutic areas (Starrett et al., 1989).

TNF-alpha Inhibition

Research into ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides, closely related to this compound, has shown their potential as inhibitors of TNF-alpha Converting Enzyme (TACE). These compounds have shown potency in suppressing TNF-alpha, a critical factor in inflammatory processes, and demonstrate oral bioavailability (Ott et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as its application in medicine or materials science .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(20-3-1-17(2-4-20)15-27-12-11-24-16-27)26-14-18-5-10-25-21(13-18)19-6-8-23-9-7-19/h1-13,16H,14-15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJNTROQIGUMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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